5-Bromo-2-cyanobenzenesulfonamide
Description
5-Bromo-2-cyanobenzenesulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at position 5, a cyano group at position 2, and a sulfonamide functional group (-SO₂NH₂). This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing nature of the cyano and bromo groups, which modulate its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C7H5BrN2O2S |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-bromo-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
SRJSRQSXJVGYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzenesulfonamide typically involves the bromination of 2-cyanobenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst. This method is advantageous due to its high selectivity, environmental friendliness, and the ability to recycle the brominating reagent .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyanobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes.
Reduction Reactions: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-cyanobenzenesulfonamide or 5-thio-2-cyanobenzenesulfonamide.
Coupling Reactions: Products include various biaryl compounds.
Reduction Reactions: Products include 5-bromo-2-aminobenzenesulfonamide.
Scientific Research Applications
5-Bromo-2-cyanobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyanobenzenesulfonamide depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites. The bromine and cyano groups enhance its binding affinity and specificity. Molecular docking studies have shown that it can interact with various amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Chloro and Other Halogens
The substitution of bromine with chlorine in sulfonamide derivatives significantly alters molecular packing and physicochemical properties. For example, 4-{2-[(5-chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (II) exhibits a distinct crystal structure compared to its bromo-substituted analog (I), attributed to chlorine’s smaller atomic radius (0.99 Å vs. bromine’s 1.14 Å).
Structural Variations: Benzene vs. Thiophene Rings
5-Bromothiophene-2-sulfonamide replaces the benzene ring with a thiophene heterocycle. The sulfur atom in thiophene enhances electron density, altering the sulfonamide group’s acidity and electronic properties. This structural variation may improve binding affinity in biological systems (e.g., carbonic anhydrase inhibition) but reduces thermal stability compared to benzene-based analogs .
Functional Group Influence: Cyano, Methyl, and Amino Substituents
- 5-Bromo-2-methylbenzenesulfonamide: The methyl group at position 2 introduces steric hindrance, reducing reactivity in substitution reactions compared to the electron-withdrawing cyano group in 5-bromo-2-cyanobenzenesulfonamide. Methyl substitution also increases lipophilicity (logP ≈ 2.5 vs. 1.8 for cyano analogs) .
- These substituents also increase molecular weight (371.25 g/mol) compared to simpler derivatives .
Data Table: Comparative Analysis of Sulfonamide Derivatives
Research Findings and Implications
- Material Science : Thiophene-based sulfonamides exhibit unique optoelectronic properties, making them candidates for organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
